(R)-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate
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Overview
Description
®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with benzyl cyanide under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Oxo derivatives of the pyrrolidine ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
Medicine
In medicinal chemistry, ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is explored for its potential as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
Industrially, the compound can be used in the production of fine chemicals and as a precursor for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of ®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share structural similarities.
Benzyl derivatives: Compounds like benzylamine and benzyl alcohol have similar benzyl groups.
Uniqueness
®-Benzyl 2-cyano-2-ethylpyrrolidine-1-carboxylate is unique due to its combination of a chiral pyrrolidine ring and a benzyl cyanide moiety. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-2-15(12-16)9-6-10-17(15)14(18)19-11-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-11H2,1H3/t15-/m1/s1 |
InChI Key |
CHAHKAWQAKTUFV-OAHLLOKOSA-N |
Isomeric SMILES |
CC[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
CCC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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